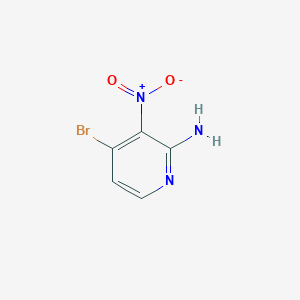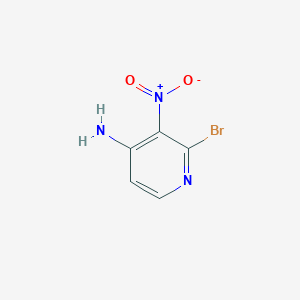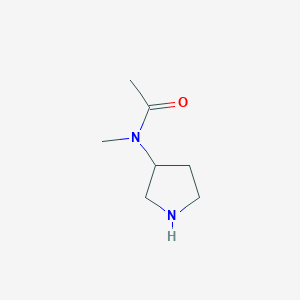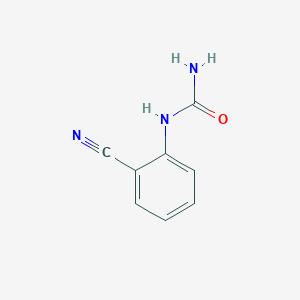
Éter metílico de 2-bromoetanol de dietilenglicol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Diethylene Glycol 2-Bromoethyl Methyl Ether is used in various scientific research applications, including:
Mecanismo De Acción
Target of Action
Diethylene Glycol 2-Bromoethyl Methyl Ether, also known as Methyl-PEG3-bromide, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system .
Mode of Action
Methyl-PEG3-bromide operates as a linker in the formation of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, thereby marking the target protein for degradation . The bromide group in Methyl-PEG3-bromide acts as a leaving group for nucleophilic substitution reactions, facilitating the formation of these PROTACs .
Biochemical Pathways
The action of Methyl-PEG3-bromide primarily affects the ubiquitin-proteasome system . By facilitating the degradation of specific proteins, it can influence various biochemical pathways depending on the target protein. For instance, PEG3 has been implicated in the TNF pathway and in lipogenesis through ACLY .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of Methyl-PEG3-bromide’s action is the degradation of its target proteins via the ubiquitin-proteasome system . This can lead to various molecular and cellular effects depending on the function of the degraded protein. For example, downregulation of PEG3 has been shown to ameliorate cardiac fibrosis and myocardial injury in mice with ischemia/reperfusion .
Análisis Bioquímico
Biochemical Properties
Diethylene Glycol 2-Bromoethyl Methyl Ether plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. The bromide group in the compound acts as a good leaving group, facilitating these reactions . It interacts with various enzymes and proteins, enhancing their solubility in aqueous media due to the hydrophilic nature of the polyethylene glycol (PEG) spacer . This interaction is crucial for the compound’s role in bioconjugation and other biochemical applications.
Cellular Effects
Diethylene Glycol 2-Bromoethyl Methyl Ether has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to enhance solubility and facilitate nucleophilic substitution reactions makes it a valuable tool in studying these cellular processes. Additionally, it can cause skin and eye irritation, indicating its potential impact on cellular health .
Molecular Mechanism
The molecular mechanism of Diethylene Glycol 2-Bromoethyl Methyl Ether involves its interaction with biomolecules through nucleophilic substitution reactions. The bromide group in the compound is replaced by nucleophiles, leading to the formation of new chemical bonds . This mechanism is essential for its role in bioconjugation and other biochemical applications. The compound’s hydrophilic PEG spacer also increases its solubility, facilitating its interaction with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethylene Glycol 2-Bromoethyl Methyl Ether change over time. The compound is sensitive to air and heat, which can affect its stability and degradation . Long-term exposure to these conditions may lead to a decrease in its effectiveness in biochemical reactions. When stored under inert gas and at low temperatures, the compound remains stable and retains its biochemical properties .
Dosage Effects in Animal Models
The effects of Diethylene Glycol 2-Bromoethyl Methyl Ether vary with different dosages in animal models. At lower doses, the compound facilitates biochemical reactions without causing significant adverse effects . At higher doses, it can cause skin and eye irritation, indicating potential toxicity . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical research.
Metabolic Pathways
Diethylene Glycol 2-Bromoethyl Methyl Ether is involved in metabolic pathways that include nucleophilic substitution reactions. The bromide group in the compound is replaced by nucleophiles, leading to the formation of new chemical bonds . This interaction is facilitated by the hydrophilic PEG spacer, which increases the compound’s solubility in aqueous media . These metabolic pathways are essential for the compound’s role in bioconjugation and other biochemical applications.
Transport and Distribution
Within cells and tissues, Diethylene Glycol 2-Bromoethyl Methyl Ether is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in the compound enhances its solubility, facilitating its movement within the cellular environment . This property is crucial for the compound’s effectiveness in biochemical reactions and its overall distribution within cells and tissues.
Subcellular Localization
Diethylene Glycol 2-Bromoethyl Methyl Ether is localized within specific subcellular compartments due to its hydrophilic PEG spacer and bromide group . These properties facilitate its targeting to specific organelles and compartments within the cell. The compound’s subcellular localization is essential for its role in biochemical reactions and its overall effectiveness in research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethylene Glycol 2-Bromoethyl Methyl Ether can be synthesized through the reaction of diethylene glycol with 2-bromoethanol in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of Diethylene Glycol 2-Bromoethyl Methyl Ether involves the use of large-scale reactors and continuous distillation units to ensure high purity and yield . The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Diethylene Glycol 2-Bromoethyl Methyl Ether primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ether group.
Major Products Formed
Nucleophilic Substitution: The major products are typically ethers or thioethers, depending on the nucleophile used.
Oxidation: The major products are carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Diethylene Glycol 2-Bromoethyl Methyl Ether is unique due to its specific structure, which includes a bromide group and a PEG spacer. This combination allows it to participate in a wide range of chemical reactions and enhances its solubility in aqueous media, making it versatile for various applications .
Propiedades
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO3/c1-9-4-5-11-7-6-10-3-2-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCCTXULXHJDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50530423 | |
| Record name | 1-Bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72593-77-2 | |
| Record name | 1-Bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


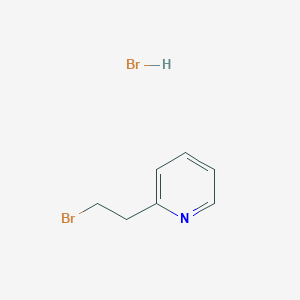
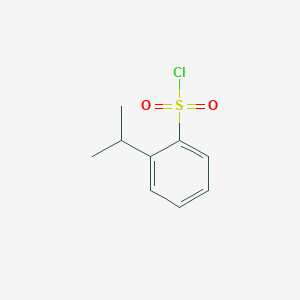
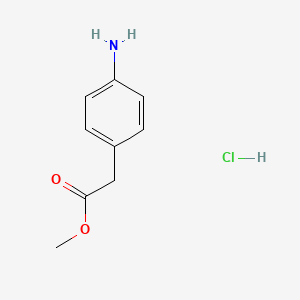

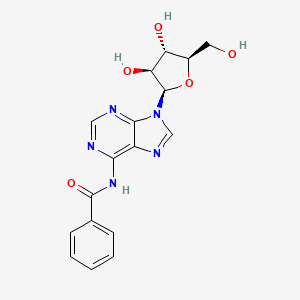
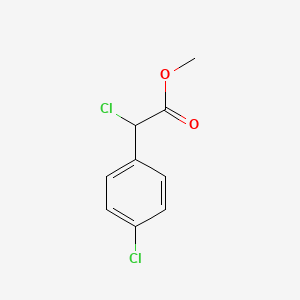

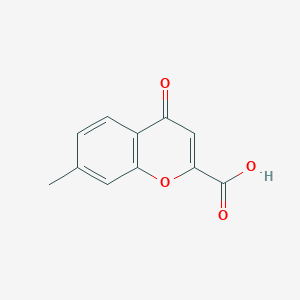

![1H,3h-benzo[de]isoquinolin-2-ylamine](/img/structure/B1281727.png)
